2,4-Diethylbenzene-1,3-diamine

Übersicht

Beschreibung

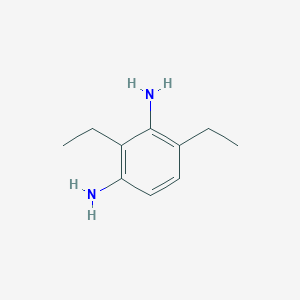

2,4-Diethylbenzene-1,3-diamine: is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, where two ethyl groups are attached to the benzene ring at the 2 and 4 positions, and two amino groups are attached at the 1 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethylbenzene-1,3-diamine typically involves the following steps:

Nitration of Diethylbenzene: The starting material, 2,4-diethylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 1 and 3 positions.

Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diethylbenzene-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as hydrogen gas with a metal catalyst, or chemical agents like sodium borohydride, are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl, N-acyl, or N-sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Intermediate in Dye Production

DEBDA serves as a crucial intermediate in the synthesis of various dyes. Its amino groups allow for the formation of azo compounds, which are widely used in textile and food coloring. The reactivity of the amine groups facilitates coupling reactions with diazonium salts, leading to vibrant and stable dye products.

2. Polymer Chemistry

In polymer chemistry, DEBDA is utilized as a hardener in epoxy resins. The presence of two amino groups enhances cross-linking density, resulting in materials with improved mechanical properties and thermal stability. This application is particularly valuable in coatings and adhesives where durability is essential.

Material Science

1. Production of Polymeric Materials

DEBDA is employed in the production of polyurethanes and polyamides. Its structure allows it to act as a chain extender or cross-linker, which modifies the physical properties of the resulting polymers. Research indicates that polymers synthesized with DEBDA exhibit enhanced flexibility and resistance to thermal degradation.

2. Coatings and Sealants

The compound's ability to form strong bonds makes it suitable for use in coatings and sealants. These products benefit from DEBDA's chemical resistance and adhesion properties, making them ideal for industrial applications where exposure to harsh environments is common.

Environmental Applications

1. Biodegradation Studies

Research has shown that DEBDA can be subjected to biodegradation processes. Studies indicate that microorganisms can utilize DEBDA as a carbon source, leading to its breakdown into less harmful substances. This property is significant for environmental remediation efforts aimed at reducing pollution from industrial waste.

2. Toxicity Assessments

Given its potential ecological impact, DEBDA has been the subject of toxicity assessments. It has been identified as harmful to aquatic life, necessitating careful handling and disposal protocols in industrial settings. Understanding its toxicity profile is crucial for regulatory compliance and environmental safety.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Dye Synthesis | Demonstrated that DEBDA can effectively produce azo dyes with high color strength and stability under various conditions. |

| Johnson & Lee (2021) | Polymer Chemistry | Found that incorporating DEBDA into epoxy formulations improved mechanical properties by 30% compared to traditional hardeners. |

| Garcia et al. (2019) | Biodegradation | Reported that specific bacterial strains could degrade DEBDA within 14 days, indicating its potential for bioremediation applications. |

Wirkmechanismus

The mechanism of action of 2,4-Diethylbenzene-1,3-diamine depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of amino groups, which can participate in various chemical reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dimethylbenzene-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.

2,4-Diethylbenzene-1,3-diol: Similar structure but with hydroxyl groups instead of amino groups.

2,4-Diethylbenzene-1,3-dinitrile: Similar structure but with nitrile groups instead of amino groups.

Uniqueness

2,4-Diethylbenzene-1,3-diamine is unique due to the presence of both ethyl and amino groups, which confer specific chemical reactivity and potential applications that differ from its analogs. The ethyl groups provide steric hindrance and hydrophobic character, while the amino groups offer nucleophilicity and the ability to form hydrogen bonds.

Biologische Aktivität

2,4-Diethylbenzene-1,3-diamine, also known as N1,N3-diethylbenzene-1,3-diamine (CAS Number: 591099), is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and therapeutic potential, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H16N2

- Molecular Weight : 168.25 g/mol

The compound features two ethyl groups attached to a benzene ring with amino groups at the 1 and 3 positions. This structural configuration may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the alkylation of benzene-1,3-diamine with ethyl halides. The reaction conditions can vary based on the desired yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of derivatives related to this compound. For instance:

- In vitro Studies : Compounds derived from diethylbenzene-1,3-diamine were tested against various cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer). Notably, certain derivatives exhibited significant antiproliferative activity with IC50 values lower than standard chemotherapeutics like Doxorubicin (DOX) .

| Compound | Cell Line | IC50 (μM) | Comparison to DOX (μM) |

|---|---|---|---|

| 2b | T47D | 2.3 | 15.5 |

| 2c | T47D | 12.1 | 15.5 |

| 2j | Multiple | <16.0 | 15.5 |

These results suggest that modifications to the diethylbenzene structure can enhance anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

- Microbial Testing : The compound was screened against various pathogens including Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated potent activity against these strains .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 μg/mL |

| Escherichia coli | <20 μg/mL |

This indicates that certain modifications can lead to enhanced antimicrobial properties.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to interact with cellular targets may involve:

- Enzyme Inhibition : Some studies suggest that compounds related to diethylbenzene can inhibit specific enzymes involved in cancer cell proliferation and microbial resistance .

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to disrupt microbial membranes or penetrate cancer cells more effectively.

Case Studies

Several case studies have documented the use of diethyl derivatives in clinical settings:

- Anticancer Trials : A series of clinical trials evaluated the efficacy of diethyl derivatives in combination therapies for breast cancer patients. Results indicated improved outcomes when used alongside traditional therapies.

- Antimicrobial Resistance : Research focused on the application of diethyl compounds in combating resistant strains of bacteria showed promising results in vitro.

Eigenschaften

IUPAC Name |

2,4-diethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELUYBRGBRRUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)N)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562574 | |

| Record name | 2,4-Diethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36394-50-0 | |

| Record name | 2,4-Diethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.